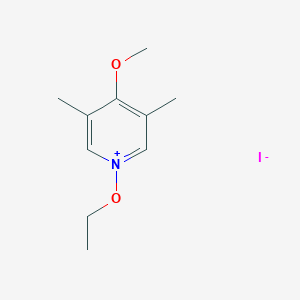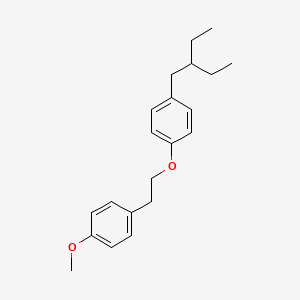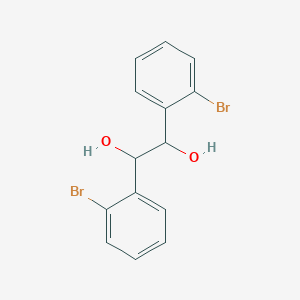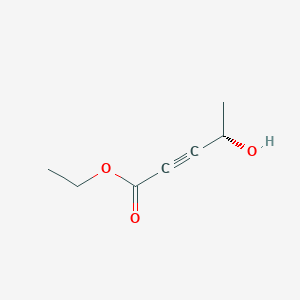
1-Ethoxy-4-methoxy-3,5-dimethylpyridin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethoxy-4-methoxy-3,5-dimethylpyridin-1-ium iodide is an organic compound with a unique structure that includes an ethoxy group, a methoxy group, and two methyl groups attached to a pyridinium ring
準備方法
The synthesis of 1-Ethoxy-4-methoxy-3,5-dimethylpyridin-1-ium iodide typically involves the reaction of 3,5-dimethylpyridine with ethyl iodide and methanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the pyridinium salt. The reaction mixture is then heated to promote the substitution reactions, resulting in the formation of the desired compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.
化学反応の分析
1-Ethoxy-4-methoxy-3,5-dimethylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridinium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridinium derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as halides or amines replace the ethoxy or methoxy groups under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, catalysts such as palladium or platinum, and specific temperature and pressure settings to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyridinium compounds.
科学的研究の応用
1-Ethoxy-4-methoxy-3,5-dimethylpyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex pyridinium salts and derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is also used in the development of novel pharmaceuticals and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including infections and cancer.
Industry: The compound is used in the production of specialty chemicals, dyes, and pigments. It also finds applications in the development of advanced materials and coatings.
作用機序
The mechanism of action of 1-Ethoxy-4-methoxy-3,5-dimethylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can interact with cellular enzymes and receptors, leading to the modulation of various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-Ethoxy-4-methoxy-3,5-dimethylpyridin-1-ium iodide can be compared with other similar compounds, such as:
1-Methoxy-4-methylpyridinium iodide: This compound has a similar structure but lacks the ethoxy group, which may result in different chemical and biological properties.
1-Ethoxy-3,5-dimethylpyridinium bromide: The substitution of iodide with bromide can affect the reactivity and solubility of the compound.
4-Methoxy-3,5-dimethylpyridine: This compound lacks the pyridinium ion, which may influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
138683-11-1 |
|---|---|
分子式 |
C10H16INO2 |
分子量 |
309.14 g/mol |
IUPAC名 |
1-ethoxy-4-methoxy-3,5-dimethylpyridin-1-ium;iodide |
InChI |
InChI=1S/C10H16NO2.HI/c1-5-13-11-6-8(2)10(12-4)9(3)7-11;/h6-7H,5H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
GVGDDOYLJJHEHQ-UHFFFAOYSA-M |
正規SMILES |
CCO[N+]1=CC(=C(C(=C1)C)OC)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide](/img/structure/B14278285.png)

![2-Methylidene-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14278291.png)
![2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane](/img/structure/B14278296.png)


![1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine](/img/structure/B14278320.png)
![Dibutylbis[(thiophene-2-carbonyl)oxy]stannane](/img/structure/B14278331.png)
![2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea](/img/structure/B14278336.png)
![4-{2-[6-Oxo-5-(propan-2-yl)cyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzene-1-sulfonic acid](/img/structure/B14278340.png)

